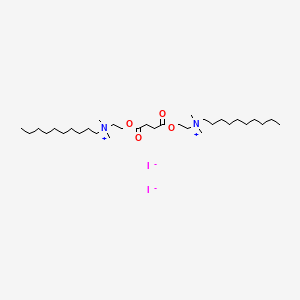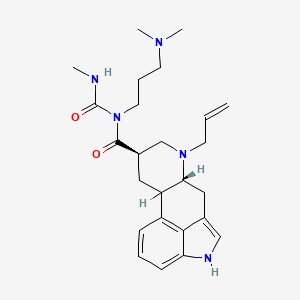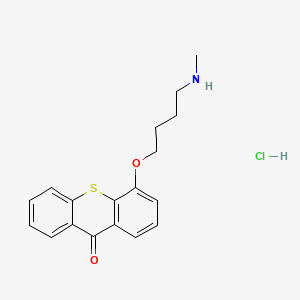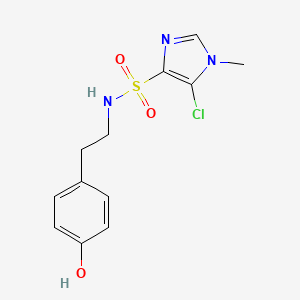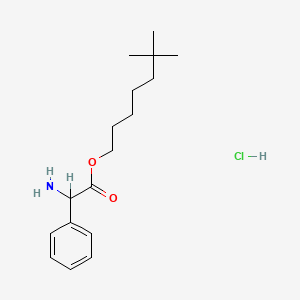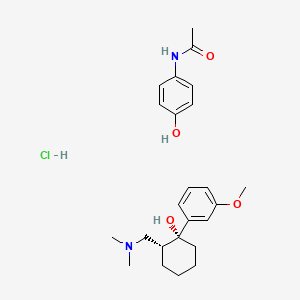
Tramadol hydrochloride and acetaminophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tramacet is a combination medication that contains two active ingredients: tramadol and acetaminophen. Tramadol is a centrally acting synthetic opioid analgesic, while acetaminophen is a widely used analgesic and antipyretic. This combination is used to manage moderate to moderately severe pain in adults by acting on the central nervous system to decrease pain perception .
Synthetic Routes and Reaction Conditions:
Tramadol: Tramadol is synthesized through a multi-step process starting from cyclohexanone. The key steps involve the formation of a Grignard reagent, followed by a Mannich reaction to introduce the dimethylamino group.
Acetaminophen: Acetaminophen is synthesized from p-aminophenol through acetylation using acetic anhydride.
Industrial Production Methods:
Tramadol: Industrial production of tramadol involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Acetaminophen: Acetaminophen production is also scaled up for industrial purposes, with continuous processes that ensure high throughput and minimal waste.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tramadol derivatives.
Wissenschaftliche Forschungsanwendungen
Tramacet has a wide range of applications in scientific research:
Medicine: Extensively studied for its analgesic properties and its use in pain management protocols.
Industry: Used in the development of new analgesic formulations and in the study of drug delivery systems.
Wirkmechanismus
Tramacet exerts its effects through a combination of mechanisms:
Acetaminophen: Inhibits the synthesis of prostaglandins in the central nervous system, which helps to reduce pain and fever.
The combination of these two mechanisms results in a synergistic effect, providing effective pain relief with potentially lower doses of each component .
Vergleich Mit ähnlichen Verbindungen
Tramadol/Paracetamol (Ultracet): Similar to Tramacet, this combination is used for pain management but may have different pharmacokinetic profiles.
Oxycodone/Acetaminophen (Percocet): Another combination analgesic, but oxycodone is a more potent opioid compared to tramadol.
Codeine/Acetaminophen (Tylenol #3): Combines codeine, a less potent opioid, with acetaminophen for pain relief.
Uniqueness of Tramacet:
Eigenschaften
CAS-Nummer |
147630-10-2 |
|---|---|
Molekularformel |
C24H35ClN2O4 |
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H25NO2.C8H9NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10);1H/t14-,16+;;/m1../s1 |
InChI-Schlüssel |
UFLWHLMSTCRAJP-WUTOMRCLSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


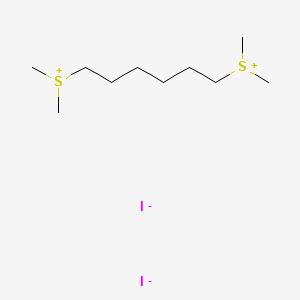
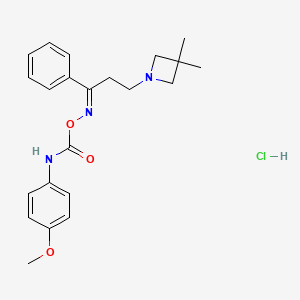
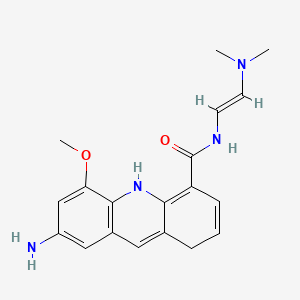
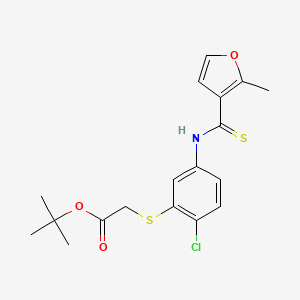
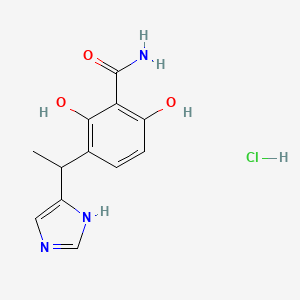
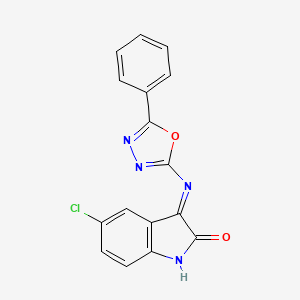
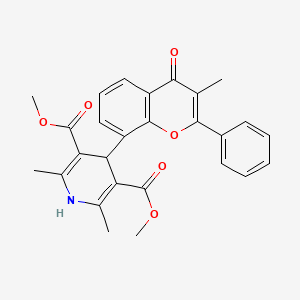
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
